2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide, with the chemical formula C15H22N2OSi and CAS number 470463-43-5, is a synthetic compound notable for its unique structural features. It consists of a propionamide backbone with a dimethyl group and a pyridine derivative substituted with a trimethylsilyl ethynyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its distinctive functional groups and structural properties .
The reactivity of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide can be attributed to its functional groups. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the ethynyl group can participate in various coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making it useful in synthesizing more complex organic molecules .
While specific biological activity data for 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide is limited, compounds containing pyridine and ethynyl functionalities often exhibit interesting pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including anti-inflammatory and anticancer activities. Further studies would be necessary to elucidate the specific biological effects of this compound and its potential therapeutic applications .
The synthesis of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide typically involves several steps:
This compound has potential applications in various fields:
Several compounds share structural similarities with 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Ethynylpyridine | C7H7N | Lacks dimethyl and propionamide groups |
N-(pyridin-2-yl)acetamide | C8H9N3O | Contains an acetamide instead of propionamide |
1-Methylpyridin-2(1H)-one | C7H7NO | Features a keto group instead of an amide |
The uniqueness of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide lies in its combination of a propionamide structure with both dimethyl and trimethylsilyl ethynyl groups, which may confer distinct reactivity and biological activity compared to these similar compounds .